Potassium (2,4-difluorobenzyl)trifluoroborate Potassium (2,4-difluorobenzyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.: 1632070-90-6
VCID: VC7249927
InChI: InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
SMILES: [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Molecular Formula: C7H5BF5K
Molecular Weight: 234.02

Potassium (2,4-difluorobenzyl)trifluoroborate

CAS No.: 1632070-90-6

Cat. No.: VC7249927

Molecular Formula: C7H5BF5K

Molecular Weight: 234.02

* For research use only. Not for human or veterinary use.

Potassium (2,4-difluorobenzyl)trifluoroborate - 1632070-90-6

CAS No. 1632070-90-6
Molecular Formula C7H5BF5K
Molecular Weight 234.02
IUPAC Name potassium;(2,4-difluorophenyl)methyl-trifluoroboranuide
Standard InChI InChI=1S/C7H5BF5.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Standard InChI Key RVYGULLVNAILFK-UHFFFAOYSA-N
SMILES [B-](CC1=C(C=C(C=C1)F)F)(F)(F)F.[K+]

Chemical and Physical Properties

Structural Characteristics

Potassium (2,4-difluorophenyl)trifluoroborate features a boron atom bonded to three fluorine atoms and a 2,4-difluorophenyl group, stabilized by a potassium counterion. The SMILES notation [B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+] captures its tetrahedral geometry. The difluorophenyl moiety enhances electron-withdrawing effects, increasing the compound’s stability and reactivity in polar solvents.

Thermodynamic and Spectroscopic Data

Key physical properties include:

PropertyValueSource
Molecular Weight219.99 g/mol
Melting Point>300°C
AppearanceWhite powder
Exact Mass219.988503 Da
SolubilityInsoluble in H₂O

The compound’s high melting point (>300°C) suggests strong ionic interactions between the potassium ion and the trifluoroborate anion. Its insolubility in water contrasts with solubility in polar aprotic solvents like dimethylformamide (DMF) , a trait exploited in synthetic applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves fluorination of a boronic ester precursor. For example, 2,4-difluorophenylboronic acid pinacol ester reacts with potassium bifluoride (KHF₂) in DMF at 80–100°C :

R-B(pin)+KHF2DMF, 80–100°CR-BF3K+by-products\text{R-B(pin)} + \text{KHF}_2 \xrightarrow{\text{DMF, 80–100°C}} \text{R-BF}_3\text{K} + \text{by-products}

This method avoids cryogenic conditions, unlike earlier approaches requiring −70°C . The reaction proceeds via nucleophilic displacement, where fluoride ions replace the pinacol group.

Industrial Optimization

Industrial processes scale this reaction using continuous flow reactors to enhance yield (typically >85%) and purity (>99%) . Key steps include:

  • Esterification: Vinyl Grignard reagents react with substituted boronic esters at room temperature.

  • Quenching: Aqueous HCl separates the organic layer containing the boronic ester.

  • Fluorination: KHF₂ in DMF replaces the ester group with trifluoroborate.

  • Purification: Methyl tert-butyl ether (MTBE) recrystallization removes impurities .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in palladium-catalyzed couplings. For instance, reacting with aryl halides forms biaryl structures:

Ar-X+C6H3F2BF3KPd(PPh3)4Ar-C6H3F2+by-products\text{Ar-X} + \text{C}_6\text{H}_3\text{F}_2\text{BF}_3\text{K} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_6\text{H}_3\text{F}_2 + \text{by-products}

The trifluoroborate group’s stability prevents proto-deboronation, enabling reactions under mild conditions .

Epoxidation and Oxidation

Recent studies highlight its role in epoxidizing alkenes using oxone (2KHSO₅·KHSO₄·K₂SO₄). The reaction proceeds via a boronate intermediate, forming epoxides with high stereoselectivity.

Recent Advances and Future Directions

Catalytic Innovations

New palladium catalysts (e.g., Pd-NHC complexes) enhance coupling efficiency with sterically hindered substrates. These systems achieve turnover numbers (TON) exceeding 10,000.

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